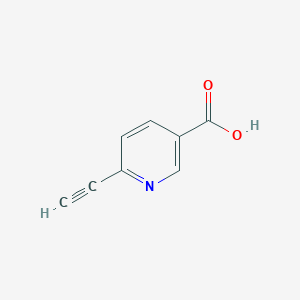

6-Ethynylpyridine-3-carboxylic acid

Description

Modulation of Retinoic Acid Receptors (RARs)

Retinoic acid receptors (RARs), which include RARα, RARβ, and RARγ, are nuclear receptors that play a crucial role in cell growth, differentiation, and embryonic development. nih.gov Dysregulation of RAR signaling is associated with various diseases, including cancer. nih.gov Retinoids, both natural and synthetic, are used in chemotherapy and chemoprevention due to their anti-proliferative and pro-apoptotic effects. nih.gov The novel retinoid, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437), an RARγ activator, has demonstrated the ability to inhibit growth and induce apoptosis in a variety of cancer cell types. uni-freiburg.de While direct studies on 6-ethynylpyridine-3-carboxylic acid as an RAR modulator are not extensively detailed in the provided results, the broader class of pyridine (B92270) carboxylic acid derivatives is of significant interest in this field.

Inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. nih.gov Its dysregulation has been linked to a variety of diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. nih.govnih.gov GSK-3 exists in two isoforms, GSK-3α and GSK-3β. nih.gov The development of GSK-3 inhibitors is a major focus of therapeutic research. nih.govnih.gov A Russian patent discloses 3-beta glycogen synthase kinase inhibitors containing 7-hydroxybenzoimidazole-4-ilmetanov derivatives, highlighting the ongoing search for new GSK-3β inhibitors. google.com A triazolotriazine-based dual GSK-3β/CK-1δ ligand has been identified as a potential neuroprotective agent, with a co-crystal structure revealing a covalent interaction with Cys199 of GSK-3β. rcsb.org

Inhibition of Matrix Metalloproteinase-13 (MMP-13)

Matrix metalloproteinase-13 (MMP-13), also known as collagenase-3, is a key enzyme in the degradation of type II collagen, a major component of articular cartilage. nih.govwikipedia.org Elevated expression of MMP-13 is observed in osteoarthritis and rheumatoid arthritis, making it a significant therapeutic target. wikipedia.orgnih.gov The development of selective MMP-13 inhibitors is a promising strategy for a disease-modifying treatment for arthritis. nih.gov

Research has led to the discovery of potent and selective carboxylic acid-based inhibitors of MMP-13. nih.govresearchgate.net These inhibitors are designed to be highly selective for MMP-13 over other MMPs, such as MMP-1, to minimize potential side effects. nih.govresearchgate.net One study reported a compound, 24f, as a subnanomolar inhibitor of MMP-13 with an IC50 value of 0.5 nM and a Ki of 0.19 nM, showing no significant activity against MMP-1 or TACE. nih.govresearchgate.net Another research effort focused on the structure-based design of MMP-13 inhibitors, intentionally including a carboxylic acid unit to anchor the inhibitor in the active site. nih.gov

| Compound | Target | Inhibitory Activity | Selectivity |

| Compound 24f | MMP-13 | IC50: 0.5 nM, Ki: 0.19 nM nih.govresearchgate.net | No activity against MMP-1 or TACE (IC50 >10,000 nM) nih.govresearchgate.net |

| (S)-10a | MMP-13 | Not specified | Designed to chelate the active site Zn2+ ion nih.gov |

Epigenetic Modulators (e.g., Histone Demethylase KDM)

Histone lysine (B10760008) demethylases (KDMs) are enzymes that play a critical role in regulating gene expression by altering chromatin structure. nih.gov Their dysregulation is associated with various cancers. nih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases. nih.gov Studies have shown that cancer-associated 2-oxoglutarate analogues can inhibit KDMs, leading to changes in histone methylation. nih.gov For example, R-2-hydroxyglutarate has been shown to be an efficient inhibitor of KDM6A, KDM4A, and KDM4B. nih.gov Another study identified KDM3A, a demethylase of histone H3K9me1/2, as a positive regulator of hippo target genes in colorectal cancer, suggesting it as a potential prognostic marker. nih.gov

Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme in the HIV replication cycle, responsible for integrating the viral DNA into the host genome. nih.gov It is a prime target for the development of antiretroviral drugs because it has no human counterpart. nih.gov The development of integrase inhibitors like Raltegravir, Elvitegravir, and Dolutegravir has been a significant advancement in HIV-1 treatment. nih.gov Research in this area includes the synthesis and evaluation of various chemical scaffolds, including quinolone-3-carboxylic acids and 2-hydroxy-3-pyridylacrylic acid derivatives, as potential HIV-1 integrase inhibitors. nih.gov A patent for HIV integrase inhibitors highlights the ongoing efforts to discover new compounds in this class. google.com One compound, HIV-1 inhibitor-6, has been shown to block HIV replication by inhibiting pre-mRNA alternative splicing. medchemexpress.com

Enzymatic Inhibition (e.g., Dopamine (B1211576) Beta-Hydroxylase, Carbonic Anhydrase)

Dopamine beta-hydroxylase (DBH) is an enzyme that catalyzes the conversion of dopamine to norepinephrine. wikipedia.orgnih.gov It is a target for therapeutic intervention in conditions such as hypertension and has been implicated in various neurological and psychiatric disorders. wikipedia.orgmedchemexpress.com Research has focused on developing inhibitors of DBH. For instance, a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and tested for their DBH inhibitory activity, with 6-benzylaminopyridazine-3-carboxylic acid showing potent inhibition comparable to fusaric acid. nih.gov Nepicastat hydrochloride is another potent and selective inhibitor of DBH with IC50 values of 8.5 nM for bovine and 9 nM for human DBH. medchemexpress.com

| Inhibitor | Target | Activity |

| 6-benzylaminopyridazine-3-carboxylic acid | Dopamine Beta-Hydroxylase | Potent inhibitory activity, comparable to fusaric acid nih.gov |

| Nepicastat hydrochloride | Dopamine Beta-Hydroxylase | IC50: 8.5 nM (bovine), 9 nM (human) medchemexpress.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications, such as in the treatment of glaucoma and as anticancer agents. mdpi.com Sulfonamides are a well-known class of CA inhibitors. mdpi.com Research has also explored phenols incorporating pyridylethenyl-carbonyl and tertiary amine moieties as inhibitors of β-carbonic anhydrase from Saccharomyces cerevisiae, with some compounds showing low nanomolar inhibition. nih.gov The exploration of pyridine carboxylic acid isomers has been a fruitful area for discovering new enzyme inhibitors, including those for carbonic anhydrase. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-ethynylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILQLEDPZCOECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590919 | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-21-5 | |

| Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Structural Elaboration

Direct Synthesis of 6-Ethynylpyridine-3-carboxylic Acid

The direct synthesis of this compound typically involves the introduction of the ethynyl (B1212043) group onto a pre-functionalized pyridine (B92270) ring. A common and logical precursor for this transformation is 6-chloropyridine-3-carboxylic acid, a commercially available starting material. sigmaaldrich.com The key reaction in this synthetic route is a cross-coupling reaction, most frequently a Sonogashira coupling.

Optimization of Reaction Conditions and Yield for Precursor Synthesis

The synthesis of this compound from its precursor, 6-chloropyridine-3-carboxylic acid, hinges on the optimization of the Sonogashira coupling reaction. This palladium-catalyzed reaction involves coupling the aryl halide (the chloropyridine) with a terminal alkyne, such as trimethylsilylacetylene, followed by a deprotection step. The efficiency and yield of this process are highly dependent on several factors.

Key parameters for optimization include the choice of palladium catalyst, the copper(I) co-catalyst, the ligand for the palladium, the base, and the solvent system. The goal is to achieve high conversion of the starting material while minimizing side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Table 1: Typical Reaction Conditions for Sonogashira Coupling

| Parameter | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne. |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium catalyst and influences reactivity. |

| Base | Et₃N, piperidine, K₂CO₃ | Scavenges the HX produced during the reaction. |

| Alkyne Source | Trimethylsilylacetylene | Provides the ethynyl group; the silyl (B83357) group protects the terminal alkyne. |

| Solvent | THF, DMF, Dioxane | Solubilizes reactants and influences reaction temperature. |

| Temperature | Room Temp. to 100 °C | Affects reaction rate and selectivity. |

Following the coupling reaction, the silyl protecting group is typically removed under mild basic or fluoride-ion conditions to yield the final product. Optimizing this two-step sequence is critical for obtaining high-purity this compound in good yield.

Novel Approaches for Scalable Production

Transitioning the synthesis of this compound to an industrial scale presents several challenges. Scalable production requires a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable. Novel approaches focus on improving the efficiency of the core transformation.

Chemical Transformations and Derivatization

The structure of this compound offers multiple sites for subsequent chemical reactions, allowing for its elaboration into more complex molecules. The carboxylic acid, the ethynyl group, and the pyridine ring itself can all be selectively functionalized.

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group is a prime handle for derivatization through esterification and amidation reactions.

Esterification: Esters of this compound can be readily prepared by reacting the acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the ester product. google.com This transformation is useful for modifying the solubility and pharmacokinetic properties of molecules derived from the parent acid. libretexts.org

Amidation: The formation of amides from the carboxylic acid is a fundamental transformation in medicinal chemistry. This can be achieved by first activating the carboxylic acid, for instance by converting it to an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be accomplished using a variety of coupling reagents. A more direct method involves reacting the carboxylic acid with near-stoichiometric amounts of an amine at elevated temperatures. google.com Biocatalytic approaches, using enzymes like Amide Bond Synthetases (ABS), also represent a modern strategy for amide bond formation under mild, aqueous conditions. nih.gov

Table 2: Derivatization of the Carboxylic Acid Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Esterification | R-OH, H₂SO₄ (cat.) | 6-Ethynylpyridine-3-carboxylate ester |

| Amidation (Chemical) | 1. SOCl₂ 2. R-NH₂ | 6-Ethynylpyridine-3-carboxamide |

| Amidation (Biocatalytic) | R-NH₂, Amide Bond Synthetase, ATP | 6-Ethynylpyridine-3-carboxamide |

Reduction Chemistry for Alkynylpyridine Aldehydes and Alcohols

The carboxylic acid functional group can be reduced to a primary alcohol, typically proceeding through an intermediate aldehyde. While specific literature on the reduction of this compound is sparse, standard organic chemistry methods are applicable. The existence of the isomeric 6-ethynylpyridine-2-carbaldehyde (B575132) as a commercial product suggests the feasibility of these transformations within this compound class. sigmaaldrich.com

The reduction of a carboxylic acid directly to an alcohol can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. A more controlled, stepwise reduction to the aldehyde is often preferred to access a different functional group. This typically involves first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminium hydride (DIBAL-H). The resulting 6-ethynylpyridine-3-carbaldehyde (B3374886) can then be easily reduced to the corresponding primary alcohol, (6-ethynylpyridin-3-yl)methanol, using standard reagents like sodium borohydride (B1222165) (NaBH₄).

Table 3: Reduction Pathways

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. SOCl₂ 2. LiAl(OtBu)₃ | 6-Ethynylpyridine-3-carbaldehyde |

| 6-Ethynylpyridine-3-carbaldehyde | NaBH₄, MeOH | (6-Ethynylpyridin-3-yl)methanol |

Decarboxylative Pathways of Pyridine Carboxylic Acids

The stability of the carboxyl group to decarboxylation is highly dependent on its position on the pyridine ring. The nitrogen atom in the ring has a profound influence on this reaction. cdnsciencepub.com For pyridine carboxylic acids, decarboxylation is significantly more facile when the carboxyl group is at the 2- or 4-position, as the nitrogen atom can stabilize the negative charge that develops on the ring in the transition state.

In contrast, pyridine-3-carboxylic acids, such as this compound, are remarkably resistant to decarboxylation. Studies have shown that while picolinic acid (pyridine-2-carboxylic acid) decarboxylates readily, nicotinic acid (pyridine-3-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid) are much more stable, with the 3-isomer being particularly inert. stackexchange.com It has been reported that pyridine-3-carboxylic acid does not undergo detectable decarboxylation even at 150°C in aqueous solution. cdnsciencepub.com This stability is attributed to the fact that the inductive electron-withdrawing effect of the ring nitrogen does not effectively stabilize a carbanionic intermediate at the 3-position. This inherent stability is a key chemical feature of this compound, ensuring the retention of the carboxyl group during other chemical manipulations that may require heat.

Table 4: Relative Stability to Decarboxylation

| Compound | Position of -COOH | Relative Rate of Decarboxylation | Rationale |

|---|---|---|---|

| Pyridine-2-carboxylic acid | 2 | Fast | Nitrogen atom stabilizes the negative charge on the adjacent carbon via an inductive effect and potential formation of a zwitterionic intermediate ylide. cdnsciencepub.com |

| Pyridine-3-carboxylic acid | 3 | Very Slow / Inert | Nitrogen atom is meta to the carboxyl group and cannot effectively stabilize the carbanionic intermediate. cdnsciencepub.comstackexchange.com |

Design and Synthesis of 6 Ethynylpyridine 3 Carboxylic Acid Analogues and Derivatives

Systematic Exploration of Structural Modifications

Systematic structural modifications of the 6-ethynylpyridine-3-carboxylic acid scaffold are undertaken to probe structure-activity relationships (SAR). For related compounds, such as those based on a 5-(phenylethynyl)pyrimidine scaffold, even slight alterations to distal rings can lead to a wide range of pharmacological activities, from partial antagonism to full antagonism or even positive allosteric modulation. nih.gov

Key areas for modification often include:

The Pyridine (B92270) Ring: Introduction of various substituents to alter electronic properties, steric hindrance, and potential interactions with biological targets.

The Ethynyl (B1212043) Linker: While often retained for its conformational rigidity, modifications can include its replacement with other linkers to alter spacing and geometry.

The Carboxylic Acid: This group is a primary point for modification, including esterification or replacement with bioisosteres to modulate physicochemical properties.

These explorations are often guided by computational modeling and are crucial for optimizing a compound's profile.

Generation of Pyridine-Based Carboxylic Acid Libraries

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of numerous compounds to identify promising leads. Pyridine carboxylic acid derivatives are considered versatile scaffolds in medicinal chemistry due to the properties of the pyridine ring and the carboxylic acid group. nih.gov The electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding, while the carboxylic acid provides polarity and can coordinate with metal ions, a useful feature for enzyme inhibitors. nih.gov

Methods for generating these libraries include:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of different but structurally related molecules.

Parallel Synthesis: A technique used to synthesize a large number of compounds simultaneously in separate reaction vessels.

One-Pot Reactions: Efficient synthetic protocols where reactants are subjected to successive chemical reactions in a single reactor, which can simplify the process of creating diverse derivatives. oist.jp

The versatility of the pyridine carboxylic acid core, with its potential for substitution at multiple positions, allows for the creation of extensive and diverse libraries for biological screening. nih.gov

Synthesis of Related Heterocyclic Carboxylic Acid Systems (e.g., Pyridazines, Indoles)

The exploration of related heterocyclic systems is a common strategy to discover novel scaffolds with improved properties. This involves replacing the pyridine ring of this compound with other heterocycles like pyridazines or indoles.

Pyridazine-Based Systems: The synthesis of pyridazine carboxylic acid derivatives can be achieved through various methods. One approach involves the reaction of 3-chloropyridazines with carbon monoxide and alcohols or amines in the presence of a palladium-phosphine complex. wipo.int Other modern synthetic methods include Lewis acid-mediated inverse electron demand Diels-Alder reactions and copper-promoted cyclizations of β,γ-unsaturated hydrazones. organic-chemistry.org These methods allow for the creation of a variety of substituted pyridazines. organic-chemistry.org

Indole-Based Systems: Indole-2-carboxylic acid and its derivatives are important synthetic targets. nih.govnih.gov A common synthetic route involves the reductive cyclization of ethyl o-nitrophenylpyruvate. orgsyn.org Other methods include the Fischer indole synthesis and the Madelung synthesis. orgsyn.org Modern techniques, including flow chemistry, have been employed for the rapid and scalable synthesis of indole-3-carboxylic esters. beilstein-journals.org These synthetic routes provide access to a range of indole carboxylic acids for further derivatization and biological evaluation. nih.govmdpi.com

Bioisosteric Replacement Strategies for Carboxylic Acid Functionality

The carboxylic acid group, while often crucial for biological activity, can sometimes lead to poor pharmacokinetic properties. researchgate.net Bioisosteric replacement, the substitution of the carboxylic acid with another functional group that retains similar biological effects, is a widely used strategy in medicinal chemistry to overcome these limitations. researchgate.netnih.gov The goal is to modify physicochemical properties while preserving the key interactions with the biological target. acs.org

Non-classical bioisosteres are structurally distinct from the carboxylic acid group but can mimic its function. drughunter.com This strategy can involve replacing the carboxylate with neutral functional groups or other ionizable groups. nih.gov

Common non-classical bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used carboxylic acid bioisosteres, exhibiting comparable acidity (pKa ~4.5–4.9) to carboxylic acids. drughunter.com

Acyl Sulfonamides: This group can also serve as an effective mimic of the carboxylic acid functionality. nih.gov

Hydroxamic Acids: With pKa values in the range of 8–9, hydroxamic acids are moderately acidic and have been successfully used as carboxylic acid bioisosteres. nih.gov

Other Heterocycles: A variety of other heterocyclic rings such as 3-hydroxyisoxazole, tetrazol-5-one, 4-hydroxy-1,2,5-oxadiazole, 2,4-oxazolidinedione, and 2,4-thiazolidinedione are investigated as non-classical bioisosteres. tandfonline.com

The choice of a bioisostere depends on the specific goals of the modification, such as improving metabolic stability or cell permeability. eurekaselect.com

Replacing a carboxylic acid with a bioisostere can significantly alter a molecule's physicochemical properties and, consequently, its preliminary pharmacological profile. nih.gov The outcome of such a replacement is not always predictable, as factors like acidity, size, shape, charge distribution, and lipophilicity all play a role. nih.gov

Table 1: Comparison of Carboxylic Acid and Common Bioisosteres

| Functional Group | Typical pKa Range | General Impact on Lipophilicity | Key Features |

|---|---|---|---|

| Carboxylic Acid | ~4.2–4.5 | Generally lowers lipophilicity | Ionizable, can form strong hydrogen bonds |

| Tetrazole | ~4.5–4.9 | More lipophilic than carboxylic acid | Acidity comparable to carboxylic acid, can enhance binding affinity through hydrogen bonding drughunter.com |

| Hydroxamic Acid | ~8–9 | Varies | Moderately acidic, strong metal-chelating properties nih.gov |

| Phosphonic Acid | ~1–3 (pKa1) | Generally lowers logP (more polar) | Higher acidity than carboxylic acids, nonplanar geometry nih.gov |

| Acyl Sulfonamide | Varies | Can increase lipophilicity | Can improve metabolic stability nih.gov |

| 2,2,2-Trifluoroethan-1-ol | N/A (Neutral) | Relatively high lipophilicity | Attractive for CNS drug discovery due to potential for passive diffusion across the BBB nih.gov |

The impact of these changes on the pharmacological profile can be profound. For instance, the replacement of a carboxylic acid with a tetrazole ring in the development of the AT1 receptor antagonist losartan led to a tenfold increase in potency. drughunter.com This was attributed to the optimized interaction of the tetrazole's acidic NH group with the receptor. drughunter.com In other cases, while the binding affinity of an isosteric analogue might be similar to the parent carboxylic acid, the intrinsic activity can be altered. nih.gov For example, phosphonic and phosphinic acid bioisosteres have been shown to sometimes change the intrinsic activity of a compound while maintaining equivalent affinity. nih.gov

Catalytic Applications and Mechanistic Investigations

Role as Ligands in Transition Metal Catalysis

The structural features of 6-ethynylpyridine-3-carboxylic acid, namely the pyridine (B92270) ring, the carboxylic acid group, and the terminal alkyne, suggest its potential as a versatile ligand in transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, and the carboxylic acid can form metal-carboxylate complexes. The ethynyl (B1212043) group offers an additional site for coordination or further functionalization.

Table 1: Illustrative Examples of Metal-Carboxylate Catalyst Formation

| Carboxylic Acid Ligand Precursor | Metal Precursor | Potential Catalyst Type |

| This compound | Palladium(II) acetate | Palladium-carboxylate complex |

| This compound | Copper(II) acetate | Copper-carboxylate complex |

| This compound | Rhodium(II) acetate | Rhodium-carboxylate dimer |

| This compound | Iron(III) chloride | Iron-carboxylate cluster |

This table is illustrative and represents potential synthetic routes rather than documented examples.

Pyridine-containing ligands are frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.govorganic-chemistry.org The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. The presence of both a pyridine nitrogen and a carboxylic acid moiety in this compound could allow for the formation of stable palladacycles that are active in cross-coupling catalysis. A patent for a palladium catalyst for the Suzuki coupling reaction mentions the use of a 5-(4-pyridyl)tetrazole ligand, indicating the utility of pyridine derivatives in this context. google.com However, no specific studies demonstrating the application of this compound as a ligand in cross-coupling reactions have been found.

Table 2: Hypothetical Application in a Suzuki-Miyaura Cross-Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst System | Product |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ + this compound | 4-Methoxybiphenyl |

| 1-Iodonaphthalene | 4-Tolylboronic acid | Pd(OAc)₂ + this compound | 1-(4-Tolyl)naphthalene |

This table is hypothetical and serves to illustrate the potential role of the compound as a ligand.

Organocatalytic and Cooperative Catalysis Studies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen a surge in interest. Pyridine and its derivatives are known to act as organocatalysts in various transformations. nih.govacs.org For instance, pyridine-2-carboxylic acid has been shown to be an effective catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org The acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring can act in a bifunctional manner. While this suggests a potential role for this compound in organocatalysis, no such studies have been reported.

Cooperative catalysis, where two or more catalysts work in concert, is another emerging area. Ligands that can participate in the reaction mechanism, for example, through proton transfer, are of particular interest. rsc.orgorganic-chemistry.orgjiaolei.group The structure of this compound is amenable to such a role, but its application in cooperative catalysis remains an unexplored field.

Catalysis in Specific Organic Reactions

The direct formation of amides from carboxylic acids and amines is a highly atom-economical but challenging transformation that often requires a catalyst. ucl.ac.uknih.gov While various catalysts have been developed for this purpose, the use of pyridine-based catalysts is also documented. A light-mediated protocol for direct amidation has been developed using a pyridine-CBr₄ system. nih.gov However, there is no specific information on the use of this compound as a catalyst for direct amidation. In fact, some studies on direct amidation have indicated that certain pyridine carboxylates may not be ideal substrates under specific catalytic conditions. nih.gov

The ring-opening of epoxides is a fundamental reaction in organic synthesis. This reaction can be catalyzed by acids or bases. Carboxylic acids themselves can act as both a reactant and a catalyst in epoxide ring-opening reactions, leading to the formation of hydroxy esters. sci-hub.seresearchgate.net The catalytic activity is influenced by the acidity and nucleophilicity of the carboxylate. While pyridine derivatives have been studied as catalysts for this reaction, there are no specific reports on the use of this compound for this purpose. dntb.gov.ua

Applications in Advanced Materials Science

Luminescent Materials and Lanthanide Sensitization

The unique photophysical properties of lanthanide ions, such as long-lived luminescence and sharp emission bands, make them highly desirable for applications in lighting, displays, and biomedical imaging. However, their direct excitation is often inefficient due to low absorption cross-sections. This limitation can be overcome through the "antenna effect," where an organic ligand, or sensitizer, absorbs light and transfers the energy to the lanthanide ion, which then emits light.

Heterocyclic aromatic acids, including pyridine-n-carboxylic acids, have been investigated as effective sensitizers for lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺). nih.gov The pyridine (B92270) and carboxylic acid moieties of 6-ethynylpyridine-3-carboxylic acid make it a promising candidate for this purpose. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with the lanthanide ion, facilitating the energy transfer process.

Research on pyridine-n-carboxylic acids has shown that the position of the nitrogen atom within the pyridine ring can influence the intermolecular energy transfer to doped lanthanide ions in layered yttrium hydroxide (B78521) hosts. elsevierpure.com While the triplet state energies of these pyridine-based ligands are crucial for efficient energy transfer to the emissive states of Tb³⁺ and Eu³⁺, the specific alignment and stacking of the molecules in the host material also play a significant role. elsevierpure.com Studies on related compounds, such as 2,6-Diphenylisonicotinic acid, have demonstrated that pyridine carboxylic acid derivatives can form stable complexes with lanthanide ions, acting as bidentate ligands through the carboxylate and carbonyl oxygens. ajol.info

The general mechanism for sensitization involves the following steps:

The organic ligand (antenna) absorbs UV radiation, transitioning to an excited singlet state (S₁).

The ligand undergoes intersystem crossing to a longer-lived triplet state (T₁).

Intramolecular energy transfer occurs from the ligand's triplet state to the resonant energy level of the lanthanide ion.

The excited lanthanide ion relaxes by emitting light at its characteristic wavelength.

The efficiency of this process is highly dependent on the energy gap between the ligand's triplet state and the lanthanide's emissive level.

Polymeric and Supramolecular Materials Development

The dual functionality of this compound, possessing both a polymerizable ethynyl (B1212043) group and a supramolecular-interacting carboxylic acid group, makes it a valuable building block for creating complex polymers and self-assembled structures. chem960.com

The ethynyl group can participate in polymerization reactions, such as Sonogashira coupling, to form conjugated polymers. chem960.com These polymers often exhibit interesting electronic and optical properties due to the extended π-conjugation along the polymer backbone. The inclusion of the pyridine and carboxylic acid units can further modulate these properties and introduce specific functionalities. For instance, polymers containing carboxylic acid groups can exhibit pH-responsiveness, where their solubility and conformation change with pH. mdpi.com

In the realm of supramolecular chemistry, the carboxylic acid and pyridine moieties are well-known for their ability to form robust hydrogen-bonded assemblies. mdpi.commdpi.comnih.gov The carboxylic acid can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. This predictable interaction, known as the carboxylic acid-pyridine supramolecular heterosynthon, is a powerful tool in crystal engineering for the design of ordered solid-state structures. By co-crystallizing with other molecules, this compound can form extended networks with tailored architectures and properties.

The development of metal-organic frameworks (MOFs) is another area where this compound shows potential. chem960.com The carboxylic acid can coordinate to metal ions to form the nodes of the framework, while the pyridine and ethynyl groups can be directed into the pores of the MOF, offering sites for post-synthetic modification or for tuning the framework's properties.

Exploration of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While this compound itself has not been extensively studied for AIE, research on related pyridine-containing compounds provides a strong basis for exploring its potential in this area. One straightforward approach to induce AIE in simple pyridine derivatives is through protonation with a strong acid. nih.gov The resulting pyridinium (B92312) salts can exhibit significant solid-state luminescence due to the formation of intermolecular π⁺-π interactions that rigidify the structure.

Furthermore, pyridine-based luminogens designed with an acceptor-donor-acceptor (A-D-A) architecture have been shown to exhibit aggregation-induced emission enhancement (AIEE). beilstein-journals.org In these systems, intermolecular π-π interactions in the aggregated state play a key role in enhancing fluorescence. The introduction of bulky substituents or the formation of specific aggregate structures can restrict intramolecular motions and promote light emission.

The synthesis of tetraphenylethylene (B103901) (TPE) derivatives, a well-known AIE luminogen, incorporating pyridine rings has also been explored. rsc.org These heterocyclic TPE analogues and their corresponding N-methylated pyridinium salts have demonstrated AIE activity, expanding the library of AIE-active materials. The general principle involves creating sterically hindered, propeller-like structures that prevent π-π stacking-induced quenching in the aggregated state.

The exploration of AIE characteristics for this compound could involve its derivatization to create sterically hindered structures, its incorporation into polymers that promote restricted intramolecular motion upon aggregation, or its use in forming pyridinium salts.

| Pyridine Derivative Type | AIE Induction Method | Key Structural Feature | Photophysical Observation |

| Simple Pyridines | Protonation with strong acid | Formation of pyridinium salts | Turn-on of high solid-state luminescence nih.gov |

| Pyridine-based A-D-A systems | Aggregation in aqueous media | Intermolecular π-π interactions | Fluorescence enhancement beilstein-journals.org |

| Pyridyl-substituted TPEs | Aggregation | Steric hindrance from TPE core | High emission in the solid state rsc.org |

Pre Clinical Biological Research and Medicinal Chemistry Insights

Target-Based Drug Design Approaches

Other Biological Targets

The pyridine-3-carboxylic acid scaffold, of which 6-ethynylpyridine-3-carboxylic acid is a member, has been incorporated into molecules targeting a diverse array of proteins implicated in various diseases.

IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): IRAK4 is a critical kinase in inflammatory signaling pathways. Derivatives of pyrazolopyrimidine, which can be synthesized from pyridine-based precursors, have been developed as potent IRAK4 inhibitors. nih.gov For instance, modification of a high-throughput screening hit led to dihydrobenzofuran-containing compounds with excellent potency and selectivity for IRAK4. nih.gov Further optimization of an oxazolo[4,5-b]pyridine (B1248351) scaffold, a related heterocyclic system, yielded an inhibitor with an IC50 of 8.9 nM, demonstrating a 13-fold improvement over the initial lead compound. nih.gov These findings highlight the potential of pyridine-based structures in the development of anti-inflammatory agents.

ASK1 (Apoptosis Signal-regulating Kinase 1): ASK1 is a key mediator of cellular stress responses and is implicated in a range of diseases. Research into ASK1 inhibitors has explored various heterocyclic scaffolds. While direct derivatives of this compound are not explicitly detailed, the broader class of pyridine (B92270) and quinoxaline (B1680401) derivatives has shown promise.

WDR5 (WD Repeat-Containing Protein 5): There is currently no publicly available research detailing the evaluation of this compound or its direct derivatives as inhibitors of WDR5.

Trk (Tropomyosin receptor kinase): The Trk family of receptors are involved in neuronal survival and differentiation, and their dysregulation is linked to cancer. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as Trk inhibitors. One such derivative demonstrated an IC50 value of 56 nM against TRKA. nih.gov Another study on 3-vinylindazole derivatives identified a compound that inhibited TrkA/B/C with IC50 values of 1.6, 2.9, and 2.0 nM, respectively. nih.gov

FABPs (Fatty Acid-Binding Proteins): Currently, there is no publicly available information on the investigation of this compound derivatives as inhibitors of FABPs.

FXIa (Factor XIa): As a key enzyme in the coagulation cascade, FXIa is a target for anticoagulant therapies. While direct derivatives are not specified, research on related pyridine-based macrocycles has led to the discovery of potent and orally bioavailable FXIa inhibitors. nih.gov Additionally, hybrid molecules of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as potential dual inhibitors of both FXa and FXIa. mdpi.com

TGFβ (Transforming Growth Factor-beta): The TGF-β signaling pathway is implicated in fibrosis and cancer. Research has been conducted on 3-substituted-4-(quinoxalin-6-yl) pyrazoles as inhibitors of the TGF-β type I receptor kinase (ALK5), with the most active compound showing an IC50 value of 0.28 µM.

DHODH (Dihydroorotate Dehydrogenase): This enzyme is crucial for pyrimidine (B1678525) biosynthesis and is a target for immunosuppressive and anti-cancer drugs. Acrylamide (B121943) derivatives incorporating a benzoic acid moiety, a related structure, have been developed as potent DHODH inhibitors, with the most potent compound exhibiting an IC50 value of 32 nM. nih.gov Natural product-derived compounds have also been investigated as DHODH inhibitors, with some showing synergistic effects with known drugs like brequinar. nih.gov

TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6): TRPC6 is an ion channel involved in various physiological processes. A patent describes pyridine carboxylic acid-based compounds as TRPC6 inhibitors.

Alpha-Amylase and Alpha-Glucosidase: These enzymes are targets for the management of type 2 diabetes. Numerous studies have explored various heterocyclic compounds as inhibitors. For instance, thiadiazole quinoline (B57606) derivatives have shown outstanding α-amylase inhibitory potential with IC50 values as low as 0.002 µM. nih.gov Similarly, benzimidazole-thioquinoline derivatives have demonstrated significant α-glucosidase inhibition, with the most active compound having an IC50 of 28.0 µM. nih.gov Pyridine-dicarboxamide-cyclohexanone derivatives have also been identified as α-glucosidase inhibitors. mdpi.com

MetAPs (Methionine Aminopeptidases): MetAPs are involved in protein maturation and are targets for anti-cancer and anti-infective agents. Pyridine-2-carboxylic acid thiazol-2-ylamide derivatives have been studied as inhibitors of type I MetAPs, with research focusing on the structure-activity relationships of substituents on the pyridine ring. nih.gov

Cellular Assays for Preliminary Biological Activity Assessment

In Vitro Cytotoxicity Evaluation on Cancer Cell Lines

Derivatives of pyridine and carboxylic acids have been the subject of numerous studies to assess their potential as anticancer agents. These investigations typically involve screening the compounds against a panel of human cancer cell lines to determine their cytotoxic effects, often reported as the half-maximal inhibitory concentration (IC50).

For example, platinum(II) complexes with 6-benzylaminopurine (B1666704) derivatives have shown cytotoxicity against several cancer cell lines, with some compounds exhibiting greater potency than the established drug cisplatin. nih.gov One of these complexes displayed an IC50 of 6.4 µM against the A2780 ovarian carcinoma cell line. nih.gov In another study, derivatives of 5-hydroxyindole-3-carboxylic acid were evaluated against the MCF-7 breast cancer cell line, with several compounds demonstrating significant cytotoxic effects. nih.gov Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been investigated as inhibitors of Nek2, a kinase implicated in cancer, with one compound showing a potent IC50 of 38 nM in the MGC-803 gastric cancer cell line. nih.gov

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Platinum(II) cyclobutane-1,1-dicarboxylato complexes with 6-benzylaminopurine derivatives | HOS (osteosarcoma) | 14.8 ± 2.1 | nih.gov |

| MCF7 (breast adenocarcinoma) | 13.6 ± 5.2 | nih.gov | |

| A2780 (ovarian carcinoma) | 6.4 ± 0.1 | nih.gov | |

| A2780cis (cisplatin-resistant ovarian carcinoma) | 5.6 ± 1.7 | nih.gov | |

| Imidazo[1,2-a]pyridine derivatives | MGC-803 (gastric cancer) | 0.038 | nih.gov |

| 5-Hydroxyindole-3-carboxylic acid and ester derivatives | MCF-7 (breast cancer) | Data reported as effective at concentrations from 31.25 - 1000 µM | nih.gov |

| Ethacrynic acid derivatives with a piperazine (B1678402) moiety | MDA-MB-468 (triple-negative breast cancer) | 1.13 - 2.51 | researchgate.net |

Neuro-regenerative Potential in Cellular Models (e.g., Neurite Outgrowth)

At present, there is no publicly available scientific literature that specifically investigates the neuro-regenerative potential of this compound or its derivatives in cellular models such as those assessing neurite outgrowth.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The optimization of the biological activity of pyridine carboxylic acid derivatives and related heterocyclic compounds is heavily reliant on understanding their structure-activity relationships (SAR). drugdesign.org SAR studies explore how modifications to different parts of a molecule's structure influence its biological effects.

For instance, in the development of Trk inhibitors based on a pyrazolo[3,4-b]pyridine core, it was found that the pyrazolo moiety acts as a crucial hydrogen bond center, while the pyridine ring engages in π-π stacking interactions with the target protein. nih.gov The initial lead compound in this series had an IC50 of 0.293 µM, and subsequent modifications led to compounds with significantly improved potency. nih.gov

In the case of DHODH inhibitors, the replacement of a phenyl group with a naphthyl moiety in acrylamide-based inhibitors dramatically improved their potency into the double-digit nanomolar range. nih.gov Further SAR studies revealed that small hydrophobic groups at the 2-position of the acrylamide and a fluorine atom at the 5-position of the benzoic acid were beneficial for activity. nih.gov

For α-glucosidase inhibitors based on a benzimidazole-thioquinoline scaffold, the nature and position of substituents on the benzyl (B1604629) group attached to the thioether linkage were found to be critical. nih.gov A 4-bromobenzyl substituent resulted in the most potent compound with an IC50 of 28.0 µM, whereas a 2-chlorobenzyl group led to a significantly less active compound (IC50 = 663.7 µM). nih.gov

These examples underscore the importance of systematic structural modifications and the subsequent evaluation of their impact on biological activity to guide the design of more potent and selective therapeutic agents.

Advanced Characterization and Computational Chemical Studies

Spectroscopic and Spectrometric Techniques for Molecular Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic and spectrometric methods are fundamental to confirming the identity and purity of 6-Ethynylpyridine-3-carboxylic acid by probing its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet significantly downfield, often around 12.0 ppm, due to strong deshielding and hydrogen bonding. openstax.org The protons on the pyridine (B92270) ring would resonate in the aromatic region (typically 7.5-9.0 ppm), with their exact chemical shifts and coupling patterns determined by their positions relative to the nitrogen atom and the two substituents. The terminal alkyne proton (≡C-H) would likely appear as a singlet in the range of 3.0-3.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom. The carboxyl carbon (C=O) is characteristically found in the 165-185 ppm region. openstax.orglibretexts.org The carbons of the pyridine ring and the two carbons of the ethynyl (B1212043) group would appear in their respective typical ranges, with the sp-hybridized alkyne carbons resonating between 70 and 90 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carboxylic Acid (COOH) | ~12.0 (broad singlet) | 165 - 185 |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 155 |

| Ethynyl Group (C≡CH) | ~3.2 (singlet) | 70 - 90 |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. spectroscopyonline.com

The O-H stretch of the carboxylic acid group gives rise to a very broad and strong absorption band spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. openstax.orgorgchemboulder.com

The C=O (carbonyl) stretch appears as a strong, sharp peak typically between 1690 and 1760 cm⁻¹. orgchemboulder.com Conjugation with the pyridine ring would likely place this absorption toward the lower end of the range. openstax.org

The C≡C (alkyne) stretch is expected to be a weak to medium absorption around 2100-2140 cm⁻¹.

The terminal alkyne ≡C-H stretch gives a sharp, strong peak near 3300 cm⁻¹. orgchemboulder.com

A C-O stretch associated with the carboxylic acid is also visible between 1210 and 1320 cm⁻¹. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1690 - 1760 | Strong |

| Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of the molecule, which can further confirm its structure. pitt.edu For this compound (molecular weight approx. 147.13 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 147. nih.govchem960.com Common fragmentation pathways for carboxylic acids include:

Loss of a hydroxyl radical (•OH), resulting in an acylium ion peak at M-17 (m/z 130). miamioh.edu

Loss of the entire carboxyl group (•COOH), leading to a peak at M-45 (m/z 102). libretexts.org

The formation of the acylium ion (R-CO⁺) is often a prominent feature in the spectra of carboxylic acid derivatives. libretexts.orglibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z Value | Description |

| [C₈H₅NO₂]⁺ | 147 | Molecular Ion (M⁺) |

| [C₈H₄NO]⁺ | 130 | Loss of •OH (M-17) |

| [C₇H₄N]⁺ | 102 | Loss of •COOH (M-45) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.net While a specific crystal structure for this compound is not detailed in the provided results, the application of this technique would yield precise data on bond lengths, bond angles, and torsional angles.

Computational Modeling and Simulation

Computational chemistry provides invaluable insights into the properties and behavior of this compound at a molecular level, complementing experimental data.

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. nih.gov In the context of medicinal chemistry, this compound could be docked into the active site of a target enzyme. chem960.com The simulation would predict its binding mode, identifying key intermolecular interactions such as hydrogen bonds between the carboxylic acid group and protein residues, hydrophobic interactions involving the pyridine ring, and potential interactions with the ethynyl group. These studies are crucial for understanding the structural basis of a compound's biological activity and for guiding the design of more potent analogs. nih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's flexibility and conformational dynamics. chemrxiv.org An MD simulation of this compound could explore its conformational landscape, revealing the rotational freedom around the single bonds connecting the substituents to the pyridine ring. When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose and calculate the binding free energy, offering a more dynamic and accurate picture of the interaction. chemrxiv.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be used to:

Generate electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for nucleophilic and electrophilic attack.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Predict other electronic properties, such as charge distribution on individual atoms, which can help explain observed reactivity and intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By analyzing a dataset of pyridine-carboxylic acid analogs, a QSAR model could be developed to predict the activity of new, untested compounds. rsc.org The model identifies key molecular descriptors (physicochemical properties such as steric, electronic, and hydrophobic parameters) that are critical for activity. Such models are instrumental in rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.govmdpi.com

Future Prospects and Emerging Research Frontiers

Development of Novel Synthetic Methodologies for Complex Derivatives

The future development of 6-ethynylpyridine-3-carboxylic acid hinges on the creation of innovative and efficient synthetic routes to produce complex derivatives. Current research into related heterocyclic carboxylic acids provides a blueprint for these future endeavors. Methodologies for creating diverse derivatives often involve modifying the core structure to enhance biological activity or other desired properties.

For instance, research on quinoline-3-carboxylic acids has demonstrated the synthesis of complex polycyclic structures, such as pyrimidoquinolines, by treating the carboxylic acid precursors with reagents like phosphoryl chloride and subsequently reacting them with various heterocyclic amines. nih.gov This approach allows for the construction of elaborate molecular architectures. Similarly, novel dihydropyridine (B1217469) carboxylic acid derivatives have been synthesized through the activation of ynones (α,β-acetylenic ketones) with triflic anhydride, followed by a nucleophilic addition of ketene (B1206846) acetals. mdpi.com This method has proven effective for generating a library of compounds with potential cytotoxic activities. mdpi.com

Future synthetic strategies for this compound derivatives could adapt these principles. The ethynyl (B1212043) group is particularly ripe for exploitation via click chemistry or Sonogashira coupling reactions to introduce a wide array of substituents. The carboxylic acid moiety can be converted into esters, amides, or other functional groups, while the pyridine (B92270) ring itself can be subjected to various substitution reactions. A significant area of research involves the synthesis of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, which have been designed as potential HIV-1 integrase inhibitors. mdpi.com The synthesis of such compounds often involves multiple steps, including alkylation and cyclization reactions, to build the final complex molecule. mdpi.com The development of one-pot or multicomponent reactions would represent a significant advancement, offering a more streamlined and atom-economical approach to generating molecular diversity from simple, readily available precursors. researchgate.net

Expansion of Catalytic Roles in Sustainable Chemistry

The principles of green chemistry increasingly guide the development of new chemical processes, emphasizing waste reduction, energy efficiency, and the use of renewable resources. researchgate.net Catalysis is a cornerstone of this paradigm, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. researchgate.netuniversite-paris-saclay.fr The structural elements of this compound make it and its derivatives intriguing candidates for roles in sustainable catalysis.

The pyridine nitrogen atom can act as a ligand to coordinate with metal centers, forming organometallic complexes that can catalyze a variety of chemical transformations. These could include processes for converting biomass into valuable chemicals or for pollution control. mdpi.com The carboxylic acid group offers another handle for anchoring the molecule to solid supports, creating heterogeneous catalysts that are easily separable and recyclable, a key tenet of sustainable chemistry. mdpi.com

Furthermore, the ethynyl group is a versatile functional group in catalysis. It can participate in polymerization reactions, or be used to construct metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. universite-paris-saclay.fr A derivative of this compound could serve as the organic linker in a MOF designed for a specific catalytic purpose, such as the photocatalytic reduction of carbon dioxide. universite-paris-saclay.fr Biocatalysis, which uses enzymes to perform chemical transformations, represents another frontier. universite-paris-saclay.fr It may be possible to engineer enzymes that can utilize derivatives of this compound as substrates for producing high-value, enantiomerically pure compounds. rsc.org

Discovery of Unexplored Biological Targets

While the full biological potential of this compound is yet to be unlocked, research on structurally similar compounds provides clues to its possible therapeutic applications. The quinoline-3-carboxylic acid scaffold, for example, is found in a class of HIV-1 integrase inhibitors. mdpi.com Derivatives have been specifically designed and synthesized to target this viral enzyme. mdpi.com In a separate line of research, certain quinoline (B57606) derivatives have been investigated for their ability to inhibit bacterial DNA gyrase, a key enzyme in bacterial replication, highlighting their potential as antibacterial agents. nih.gov

The discovery of novel biological targets for this compound derivatives will likely be accelerated by modern computational techniques. In silico screening and molecular docking studies can predict the binding affinity of a library of virtual compounds against a vast array of biological targets. mdpi.com For example, docking studies on dihydropyridine carboxylic acid derivatives have suggested potential interactions with PARP-1, a protein involved in DNA repair and apoptosis, indicating a possible role as anticancer agents. mdpi.com By applying similar computational methods to derivatives of this compound, researchers can generate hypotheses about new biological targets, which can then be validated through experimental assays. This approach streamlines the drug discovery process, making it more efficient and targeted.

Advanced Pre-clinical Pharmacological Interventions

Once promising lead compounds are identified, they must undergo rigorous preclinical evaluation to assess their pharmacological properties. This stage involves moving beyond simple in vitro activity to more complex biological systems. Advanced preclinical studies are crucial for understanding a compound's potential efficacy and for identifying potential challenges before human trials.

A key aspect of preclinical pharmacology is the use of in vivo animal models to assess a compound's activity in a living organism. For example, a novel quinolone-3-carboxylic acid derivative developed as an antimycobacterial agent was tested in a mouse model of tuberculosis. nih.gov The study found that the compound significantly reduced the bacterial load in the lungs and spleen, providing strong evidence of its potential therapeutic efficacy. nih.gov Similar in vivo studies would be essential for any derivative of this compound showing promise as a therapeutic agent.

Another critical area of preclinical investigation is the study of drug-drug interactions. nih.gov Many patients, particularly those with cancer, take multiple medications, and understanding how a new compound interacts with existing drugs is vital. nih.gov For instance, some drugs can induce or inhibit metabolic enzymes, altering the concentration and effectiveness of co-administered agents. nih.gov Preclinical studies can identify these potential interactions early on. Furthermore, investigating potential synergistic effects, where the combination of the new compound with another drug leads to an enhanced therapeutic effect, is a valuable strategy, as has been shown with certain histone deacetylase inhibitors and chemotherapy agents in glioblastoma. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.commdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition. mdpi.com For this compound, AI and ML offer a pathway to accelerate the design and optimization of novel derivatives with desired properties.

Machine learning models can be trained to predict a wide range of chemical and biological properties, including solubility, toxicity, metabolic stability, and binding affinity to a specific target. semanticscholar.org This predictive power allows researchers to prioritize which derivatives to synthesize and test, saving significant time and resources. For example, computational tools like Osiris Property Explorer have been used to predict the physicochemical characteristics of novel dihydropyridine carboxylic acids, helping to identify candidates with drug-like properties. mdpi.com

Beyond property prediction, generative AI models can design entirely new molecules. semanticscholar.org Techniques such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), often combined with reinforcement learning, can generate novel chemical structures that are optimized for a specific biological target or a desired set of properties. semanticscholar.org These models could be used to explore the chemical space around the this compound scaffold, proposing new derivatives that are predicted to have high activity and favorable pharmacological profiles, thereby pushing the boundaries of what is achievable in molecular design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Ethynylpyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium- or copper-catalyzed cross-coupling reactions, similar to protocols used for structurally related pyridine-carboxylic acids . Key factors include:

- Catalyst selection (e.g., Pd(PPh₃)₄ for ethynyl group introduction).

- Solvent optimization (e.g., DMF or toluene for cyclization steps).

- Temperature control to minimize side reactions.

Yield optimization often requires iterative adjustments to molar ratios and reaction time. For purity, column chromatography or recrystallization in ethanol is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on ethynyl proton signals (δ ~2.5–3.5 ppm) and carboxylic acid protons (broad peak near δ 12–14 ppm) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/water (0.1% formic acid) gradient .

- FT-IR : Validate functional groups (e.g., C≡C stretch ~2100 cm⁻¹, carboxylic O-H ~2500–3500 cm⁻¹) .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Methodological Answer :

- Use polar aprotic solvents (DMSO or DMF) for stock solutions.

- For aqueous buffers, employ co-solvents (≤10% v/v ethanol) or pH adjustment (carboxylic acid deprotonation at pH >4.5 enhances solubility) .

- Pre-test solubility via dynamic light scattering (DLS) to avoid aggregation in cell-based assays .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., BEAS-2B, HEK293) to rule out cell-type-specific effects .

- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across homologs .

Q. How can reaction mechanisms for ethynyl group functionalization be experimentally validated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps .

- In situ monitoring : Use Raman spectroscopy to track C≡C bond cleavage/formation during catalysis .

- DFT calculations : Compare theoretical intermediates (Gaussian 16) with experimental NMR/IR data .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Scaffold diversification : Synthesize analogs with substituents at positions 2, 4, and 6 to map electronic/steric effects .

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., Schrödinger Phase) to prioritize synthetic targets .

- High-throughput screening (HTS) : Use fragment-based libraries to identify synergistic moieties .

Data Analysis & Reproducibility

Q. How should researchers handle batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design (e.g., Minitab) to statistically optimize reaction parameters (catalyst loading, temperature) .

- Quality control (QC) : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

- Methodological Answer :

- Non-linear regression : Fit data to Hill equation (GraphPad Prism) to calculate IC₅₀ values .

- ANOVA with post-hoc tests : Compare toxicity across analogs (p <0.05 significance threshold) .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling ethynyl-containing compounds?

- Methodological Answer :

- Explosivity risk mitigation : Avoid high-pressure conditions during ethynyl group reactions .

- PPE requirements : Use flame-resistant lab coats and face shields for pyrophoric intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.